molecular formula C18H10Cl2N6O B12213387 4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

Cat. No.: B12213387
M. Wt: 397.2 g/mol
InChI Key: JKEQGUFTGXVKAM-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves interactions with specific amino acid residues within the enzyme’s active site, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a targeted cancer therapy .

Properties

Molecular Formula

C18H10Cl2N6O

Molecular Weight

397.2 g/mol

IUPAC Name

4-[10-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H10Cl2N6O/c19-14-6-3-11(7-15(14)20)26-17-13(8-22-26)18-23-16(24-25(18)9-21-17)10-1-4-12(27)5-2-10/h1-9,27H

InChI Key

JKEQGUFTGXVKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl)O

Origin of Product

United States

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